Synthesis and Characterization of 6-Bromo-1-methyl-1H-indole: A Technical Guide
Synthesis and Characterization of 6-Bromo-1-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-1-methyl-1H-indole, a compound of interest in medicinal chemistry due to its potential antimicrobial properties. This document details the synthetic protocol, physical and chemical properties, and available characterization data, presented in a format amenable to researchers and drug development professionals.
Compound Overview
6-Bromo-1-methyl-1H-indole is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds. The presence of a bromine atom at the 6-position and a methyl group on the indole nitrogen significantly influences its chemical reactivity and biological activity.
Table 1: Physical and Chemical Properties of 6-Bromo-1-methyl-1H-indole
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Appearance | Pale-yellow to orange to yellow-brown liquid; light brown fused solid | [1][2] |
| Purity | 97% | [2] |
| Storage Temperature | Refrigerator; Inert atmosphere, 2-8°C | [2][3] |
| IUPAC Name | 6-bromo-1-methyl-1H-indole | [2] |
| InChI Key | PXHJDPPKNUGKPM-UHFFFAOYSA-N | [2] |
| Boiling Point | 300.878°C at 760 mmHg | [3] |
Synthesis of 6-Bromo-1-methyl-1H-indole
The primary synthetic route to 6-Bromo-1-methyl-1H-indole is through the N-methylation of 6-bromo-1H-indole. This reaction typically involves the deprotonation of the indole nitrogen using a strong base, followed by quenching with an electrophilic methyl source, such as methyl iodide.
Experimental Protocol: N-methylation of 6-bromo-1H-indole
This protocol is based on established methods for the N-alkylation of indoles.
Materials:
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6-bromo-1H-indole
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Methyl iodide (CH₃I)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
Procedure:
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-bromo-1H-indole (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
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Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 6-Bromo-1-methyl-1H-indole.
Diagram 1: Synthetic Workflow for 6-Bromo-1-methyl-1H-indole
Caption: Synthetic pathway for the N-methylation of 6-bromo-1H-indole.
Characterization Data
Comprehensive spectral data is essential for the unambiguous identification and quality control of 6-Bromo-1-methyl-1H-indole. The following tables summarize the expected and reported characterization data.
Table 2: Spectroscopic Data for 6-Bromo-1-methyl-1H-indole
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (indole ring): ~6.5-7.7 ppm; N-CH₃ protons: ~3.7 ppm. |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons: ~100-140 ppm; N-CH₃ carbon: ~33 ppm. |
| Mass Spec. | Expected [M]+ at m/z 209 and [M+2]+ at m/z 211, characteristic of a monobrominated compound. |
| IR | Expected characteristic peaks (cm⁻¹) for C-H aromatic stretching, C=C aromatic stretching, and C-N stretching. |
Biological Activity and Potential Applications
Brominated indoles are a class of compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]
Antimicrobial Activity
6-Bromo-1-methyl-1H-indole has been identified as an antimicrobial agent.[5] Its mechanism of action is believed to involve the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, transcription, and repair, making them attractive targets for the development of new antibacterial drugs.[6][7]
Diagram 2: Proposed Mechanism of Antimicrobial Action
Caption: Inhibition of DNA gyrase and topoisomerase IV by 6-Bromo-1-methyl-1H-indole.
Safety Information
It is crucial to handle 6-Bromo-1-methyl-1H-indole with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
This information is based on available safety data sheets and may not be exhaustive. Always refer to the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
6-Bromo-1-methyl-1H-indole is a synthetically accessible compound with promising antimicrobial activity. The detailed synthetic protocol and characterization data provided in this guide will be valuable for researchers in the fields of medicinal chemistry and drug development. Further investigation into its specific interactions with DNA gyrase and topoisomerase IV, as well as its broader biological activity profile, is warranted to fully elucidate its therapeutic potential.
References
- 1. 6-Bromo-1-methyl-1H-indole | CymitQuimica [cymitquimica.com]
- 2. 6-Bromo-1-methyl-1H-indole | 125872-95-9 [sigmaaldrich.com]
- 3. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
